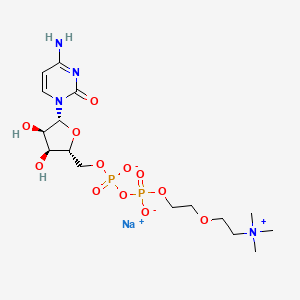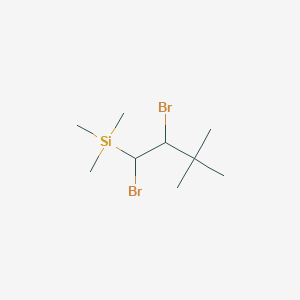
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane is a chemical compound with the molecular formula C9H20Br2Si and a molecular weight of 316.15 g/mol. It is an intermediate in the synthesis of 1-Bromo-3,3-dimethyl-1-butene, which is used as a reagent in the preparation of bromo(dimethyl)butenes via the elimination of dibromo(dimethyl)butane in the preparation of alkynes.
准备方法
Synthetic Routes and Reaction Conditions
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane is synthesized through a series of chemical reactions. One common method involves the bromination of 3,3-dimethyl-1-butene to form 1,2-dibromo-3,3-dimethylbutane, which is then reacted with trimethylsilyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination and silylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Elimination Products: Alkenes or alkynes are typically formed as major products in elimination reactions.
科学研究应用
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of bromo(dimethyl)butenes and alkynes.
Biology and Medicine:
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane involves its reactivity as a brominated and silylated compound. The bromine atoms can participate in nucleophilic substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate various organic transformations.
相似化合物的比较
Similar Compounds
1,2-Dibromo-3,3-dimethylbutane: A precursor in the synthesis of (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane.
1-Bromo-3,3-dimethyl-1-butene: An intermediate formed from this compound.
Uniqueness
This compound is unique due to its dual functionality as both a brominated and silylated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H20Br2Si |
|---|---|
分子量 |
316.15 g/mol |
IUPAC 名称 |
(1,2-dibromo-3,3-dimethylbutyl)-trimethylsilane |
InChI |
InChI=1S/C9H20Br2Si/c1-9(2,3)7(10)8(11)12(4,5)6/h7-8H,1-6H3 |
InChI 键 |
SYWSVVRRDSZERZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C([Si](C)(C)C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


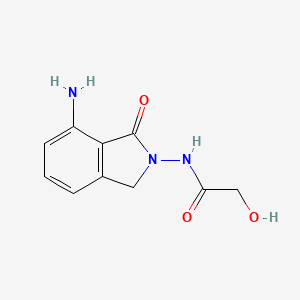

![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)

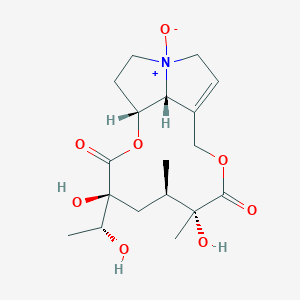
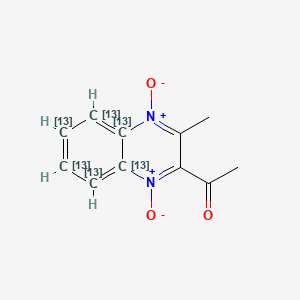
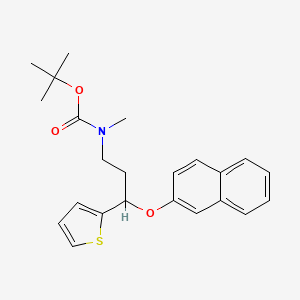
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)


![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
